Stearic acid magnesium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

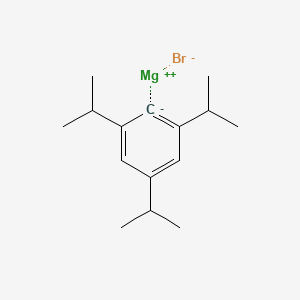

- It consists of two stearic acid molecules (a saturated fatty acid) combined with one magnesium cation (Mg2+).

- Magnesium stearate is commonly used as a food and supplement additive, particularly in capsules and tablets.

- Its primary function is as a lubricant or “flow agent,” preventing ingredients from sticking to mechanical equipment during production.

Stearic Acid Magnesium Salt: , is a chemical compound with the formula Mg(CHO).

Preparation Methods

- Magnesium stearate can be synthesized through the reaction of sodium stearate with magnesium salts or by treating magnesium oxide with stearic acid.

- Industrial production methods involve carefully controlling the reaction conditions to ensure high purity and consistent quality.

Chemical Reactions Analysis

- Magnesium stearate is relatively inert and does not undergo significant chemical reactions under normal conditions.

- It is insoluble in water and many solvents.

- Common reagents and conditions are not typically associated with magnesium stearate due to its stability.

- Major products formed from reactions involving magnesium stearate are minimal, as it primarily serves as an additive rather than a reactive compound.

Scientific Research Applications

Pharmaceuticals: Magnesium stearate acts as an excipient, enhancing the absorption and utilization of active ingredients in medications and supplements.

Food Industry: Used as an anti-caking agent, lubricant, binder, and emulsifier in various food products.

Cosmetics: Found in creams, lotions, and ointments due to its texture-enhancing properties.

Research: Investigated for its potential in drug delivery systems and controlled-release formulations.

Mechanism of Action

- Magnesium stearate’s primary mechanism lies in its role as an excipient, aiding in the dissolution and absorption of other compounds.

- It does not exert direct effects on biological pathways but enhances the overall bioavailability of active ingredients.

Comparison with Similar Compounds

Calcium Stearate: Similar in structure but contains calcium instead of magnesium. Used in similar applications.

Zinc Stearate: Another stearate compound with different applications, including use as a mold release agent and in cosmetics.

Properties

Molecular Formula |

C36H70MgO4 |

|---|---|

Molecular Weight |

591.2 g/mol |

IUPAC Name |

magnesium;octadecanoate |

InChI |

InChI=1S/2C18H36O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

HQKMJHAJHXVSDF-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)

![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)